Computational LogP Comparison: Increased Lipophilicity Over the 4-Chloro Analog
The target compound exhibits a higher predicted partition coefficient (LogP) than its direct 4-chloro analog, indicating greater lipophilicity. This difference can be critical for membrane permeability and target engagement in cell-based assays .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.27 |
| Comparator Or Baseline | 4-(4-Chloro-2-fluorophenoxy)butanenitrile (LogP: 3.16) |
| Quantified Difference | ΔLogP = +0.11 |
| Conditions | Computational prediction using XLogP3 algorithm, as reported on vendor datasheets. |
Why This Matters
The higher LogP suggests superior passive membrane permeability, making the bromo compound a preferred starting point for designing cell-permeable probes or leads where the chloro analog may underperform.
